molecular formula C13H18O4S B1314154 (Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate CAS No. 75434-63-8

(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate

Cat. No. B1314154
CAS RN: 75434-63-8
M. Wt: 270.35 g/mol
InChI Key: YNBDZQRMEDQOQM-UHFFFAOYSA-N
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Description

“(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 101691-65-0. It has a molecular weight of 270.35 and its IUPAC name is tetrahydro-2H-pyran-4-ylmethyl 4-methylbenzenesulfonate . It is stored at room temperature and is in solid form .


Synthesis Analysis

The synthesis of this compound involves the use of sodium iodide in acetone under reflux conditions . The reaction mixture is stirred for 4 hours, cooled to room temperature, and the precipitated solid is removed by filtration . The filtrate is then evaporated under reduced pressure .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP2C19 . Its Log Po/w (iLOGP) is 2.68 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

oxan-2-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c1-11-5-7-13(8-6-11)18(14,15)17-10-12-4-2-3-9-16-12/h5-8,12H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBDZQRMEDQOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of tetrahydropyran-2-methanol (2 g, 17.2 mmol) cooled at 0° C. is added toluene-4-sulfonyl chloride (3.6 g, 18.92 mmol), followed by (2.63 mL , 18.92 mmol) of triethylamine. The mixture is allowed to reach RT and stirred overnight. Then poured into an aqueous saturated solution of NaHCO3. The layers are separated and the aqueous one extracted twice with CH2Cl2. The combined organic extracts are dried over Na2SO4, filtered and concentrated. The crude material is purified by flash chromatography on silica gel (eluent: c-hexane/AcOEt 80:20) to give the title product. TLC, Rf (CH2Cl2/MeOH 95:5)=0.9. MS (LC-MS): 271.1 [M+H]+, tR (HPLC, Macherey-Nagel Nucleosil C18 column, 10-100% CH3CN/H2O/5 min, 100% CH3CN/3 min, flow: 1.5 ml/min): 5.32 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Ratushnyy - 2019 - search.proquest.com
This thesis consists of three parts. The first part describes the development of the mild, visible light-induced palladium-catalyzed hydrogen atom translocation/atom-transfer radical …
Number of citations: 2 search.proquest.com
X Mu, JC Axtell, NA Bernier, KO Kirlikovali, D Jung… - Chem, 2019 - cell.com
A cornerstone of modern synthetic chemistry rests on the ability to manipulate the reactivity of a carbon center by rendering it either electrophilic or nucleophilic. However, accessing a …
Number of citations: 21 www.cell.com
DO Biradar, YD Mane, BVS Reddy, JS Yadav - Tetrahedron, 2023 - Elsevier
The diastereoselective total syntheses of dodoneine (1) and epidodoneine (2) have been accomplished with an overall yield 11.2%. The key steps involved in this approach are …
Number of citations: 0 www.sciencedirect.com
E Brun, V Bellosta, J Cossy - The Journal of Organic Chemistry, 2015 - ACS Publications
The total synthesis of (+)-cryptocaryol A was achieved in 20 steps from (R)-glycidol. The key steps were a Prins cyclization/reductive cleavage sequence to construct the C5–C11 polyol …
Number of citations: 27 pubs.acs.org
BVS Reddy, BP Reddy, PS Reddy, YJ Reddy… - Tetrahedron …, 2013 - Elsevier
A novel and efficient approach has been developed for the total synthesis of (+)-8-ethylnorlobelol (1) in a highly stereoselective manner. The key anti-1,3-aminoalcohol core is …
Number of citations: 11 www.sciencedirect.com
JS Yadav, N Swapnil, M Venkatesh, AR Prasad - Tetrahedron Letters, 2014 - Elsevier
Stereoselective synthesis of the C21–C40 core segment of caylobolide A has been achieved following a highly efficient convergent strategy. The key reactions featured in the synthesis …
Number of citations: 14 www.sciencedirect.com
JS Yadav, GG Krishana, SN Kumar - Tetrahedron, 2010 - Elsevier
A convergent and highly stereoselective formal total synthesis of the naturally occurring, cytotoxic 14-membered macrolide neopeltolide has been achieved via two Prins cyclizations. …
Number of citations: 73 www.sciencedirect.com

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